4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline (4-BE-2-TFMA) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a sweet, fruity odor and is soluble in water and most organic solvents. 4-BE-2-TFMA has been studied for its potential use in pharmacology, biochemistry, and physiology, and is used in laboratory experiments to study the effects of various compounds on a variety of biological systems.
Scientific Research Applications
4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline has been used in a variety of scientific research applications. In pharmacology, it has been used to study the effects of various compounds on the human body. In biochemistry, it has been used to study the effects of various compounds on the structure and function of proteins and enzymes. In physiology, it has been used to study the effects of various compounds on the behavior of cells.
Mechanism of Action
The exact mechanism of action of 4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline is not completely understood. However, it is believed to interact with certain proteins and enzymes in the body, resulting in changes in their structure and function. It is also believed to interact with certain receptors in the body, resulting in changes in the behavior of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline are not completely understood. However, it is believed to have a variety of effects on the body. In laboratory experiments, it has been shown to affect the expression of certain genes, resulting in changes in the production of proteins and enzymes. It has also been shown to affect the behavior of cells, resulting in changes in their growth and differentiation.
Advantages and Limitations for Lab Experiments
4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective choice. It is also relatively non-toxic, making it a safe choice for use in experiments. However, it is important to note that 4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline is not approved for human use and should only be used in laboratory experiments.
Future Directions
There are a number of potential future directions for 4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline research. One potential direction is to study its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Another potential direction is to study its potential use as a tool for drug delivery, such as its use in targeted drug delivery systems. Finally, further research is needed to better understand the biochemical and physiological effects of 4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline and its mechanism of action.
properties
IUPAC Name |
4-(2-butoxyethoxy)-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO2/c1-2-3-6-18-7-8-19-10-4-5-12(17)11(9-10)13(14,15)16/h4-5,9H,2-3,6-8,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSTNSJUYPZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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